Cas no 1276056-91-7 (Sodium 17beta-Dihydroequilenin-4,16,16-d3 3-Sulfate (Stabilized with TRIS, 50% w/w))

Sodium 17beta-Dihydroequilenin-4,16,16-d3 3-Sulfate (Stabilized with TRIS, 50% w/w) 化学的及び物理的性質
名前と識別子
-
- Sodium 17β-Dihydroequilenin-4,16,16-d3 3-Sulfate (stabilized with TRIS, 50% w/w)
- Sodium 17β-Dihydroequilenin-4,16,16-d3 3-Sulfate
- Sodium 17beta-Dihydroequilenin-4,16,16-d3 3-Sulfate (Stabilized with TRIS, 50% w/w)
-
- インチ: 1S/C18H20O5S.Na.H/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;;/h2-5,10,16-17,19H,6-9H2,1H3,(H,20,21,22);;/t16?,17-,18-;;/m0../s1
- InChIKey: AVRWPQNUHKNFDC-DJARZULCSA-N
- ほほえんだ: C[C@@]12[C@H](C([H])([H])CC1C1=CC=C3C([H])=C(OS(O)(=O)=O)C=CC3=C1CC2)O.[NaH]
Sodium 17beta-Dihydroequilenin-4,16,16-d3 3-Sulfate (Stabilized with TRIS, 50% w/w) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D448972-.4mg |
Sodium 17beta-Dihydroequilenin-4,16,16-d3 3-Sulfate (Stabilized with TRIS, 50% w/w) |
1276056-91-7 | .4mg |
$ 87.00 | 2023-04-14 | ||
TRC | D448972-2mg |
Sodium 17beta-Dihydroequilenin-4,16,16-d3 3-Sulfate (Stabilized with TRIS, 50% w/w) |
1276056-91-7 | 2mg |
$ 282.00 | 2023-04-14 | ||
TRC | D448972-.2mg |
Sodium 17beta-Dihydroequilenin-4,16,16-d3 3-Sulfate (Stabilized with TRIS, 50% w/w) |
1276056-91-7 | .2mg |
$ 64.00 | 2023-04-14 |
Sodium 17beta-Dihydroequilenin-4,16,16-d3 3-Sulfate (Stabilized with TRIS, 50% w/w) 関連文献
-
1. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
Sodium 17beta-Dihydroequilenin-4,16,16-d3 3-Sulfate (Stabilized with TRIS, 50% w/w)に関する追加情報
Research Briefing on Sodium 17beta-Dihydroequilenin-4,16,16-d3 3-Sulfate (Stabilized with TRIS, 50% w/w) and Related Compound 1276056-91-7
The compound Sodium 17beta-Dihydroequilenin-4,16,16-d3 3-Sulfate (Stabilized with TRIS, 50% w/w) and its related compound with CAS number 1276056-91-7 have garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds, which belong to the class of steroid derivatives, are being investigated for their potential therapeutic applications, particularly in hormone-related disorders and cancer therapy. This research briefing aims to provide an overview of the latest findings, methodologies, and implications associated with these compounds.
Recent studies have highlighted the role of Sodium 17beta-Dihydroequilenin-4,16,16-d3 3-Sulfate in modulating estrogen receptor activity. The compound's deuterated form (d3) enhances its metabolic stability, making it a valuable tool for pharmacokinetic and pharmacodynamic studies. The stabilization with TRIS (50% w/w) further ensures its longevity in experimental settings, reducing degradation and improving reproducibility. Researchers have employed advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the compound in biological matrices, demonstrating its potential for clinical applications.
In parallel, the compound with CAS number 1276056-91-7 has been explored for its unique chemical properties and biological activity. Preliminary data suggest that this compound may act as a selective modulator of nuclear receptors, offering a promising avenue for targeted therapy. Structural elucidation via nuclear magnetic resonance (NMR) spectroscopy has provided insights into its conformational dynamics, which are critical for understanding its mechanism of action. Computational modeling studies have further supported these findings, predicting high binding affinity to specific receptor sites.
The integration of these compounds into preclinical and clinical research has opened new possibilities for drug development. For instance, Sodium 17beta-Dihydroequilenin-4,16,16-d3 3-Sulfate has shown efficacy in animal models of breast cancer, where it inhibits tumor growth by disrupting estrogen signaling pathways. Similarly, 1276056-91-7 has demonstrated anti-inflammatory properties in vitro, suggesting its potential for treating autoimmune diseases. These findings underscore the importance of continued research into these compounds, with a focus on optimizing their therapeutic profiles and minimizing off-target effects.
In conclusion, the latest research on Sodium 17beta-Dihydroequilenin-4,16,16-d3 3-Sulfate (Stabilized with TRIS, 50% w/w) and 1276056-91-7 highlights their significant potential in the pharmaceutical industry. Their unique chemical and biological properties make them valuable candidates for further investigation, particularly in the context of hormone-related and inflammatory disorders. Future studies should aim to elucidate their mechanisms of action in greater detail and explore their clinical applicability through rigorous testing and validation.
1276056-91-7 (Sodium 17beta-Dihydroequilenin-4,16,16-d3 3-Sulfate (Stabilized with TRIS, 50% w/w)) 関連製品
- 1241123-20-5(2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno2,3-dpyrimidin-4-one)
- 338403-64-8(3-4-(3-Chlorophenoxy)-3-nitrophenylacrylic Acid)
- 433327-78-7(3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one)
- 2228610-14-6(tert-butyl N-1-(3-amino-1,2-oxazol-5-yl)cyclohexylcarbamate)
- 2089702-05-4(methyl 2-amino-2-(2-methylpyridin-4-yl)acetate)
- 20804-38-0(2,4-Dimethyl-5-mercaptophenol)
- 65130-18-9(Pyridine, 4-(3-nitrophenyl)-2,6-diphenyl-)
- 1805533-15-6(2-Amino-6-bromo-3-fluorophenol)
- 777908-48-2(6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid)
- 2060061-86-9(1-(benzyloxy)carbonyl-5-(diethylamino)piperidine-3-carboxylic acid)




